2-Benzyl-2-azabicyclo[2.2.1]heptane-1-carbonitrile
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Overview
Description
2-Benzyl-2-azabicyclo[221]heptane-1-carbonitrile is an organic compound with the molecular formula C14H16N2 It is a bicyclic structure containing a nitrogen atom, making it part of the azabicyclo family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2-azabicyclo[2.2.1]heptane-1-carbonitrile typically involves the reaction of cyclopentenes with benzylamine under specific conditions. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . The reaction proceeds with a broad array of substrates, allowing for further functionalization to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves catalytic hydrogenation reactions using catalysts such as platinum or nickel to facilitate the reaction between cyclopentadiene and hydrogen .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-2-azabicyclo[2.2.1]heptane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.
Scientific Research Applications
2-Benzyl-2-azabicyclo[2.2.1]heptane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Benzyl-2-azabicyclo[2.2.1]heptane-1-carbonitrile involves its interaction with molecular targets through its bicyclic structure. The nitrogen atom in the bicyclic ring can form coordination complexes with metal ions, facilitating catalytic reactions . Additionally, its structure allows it to participate in various chemical reactions, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
1-Azabicyclo[2.2.1]heptane: A similar bicyclic compound with a nitrogen atom, known for its strong amine odor and use in organic synthesis.
2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane: Another derivative with a bromine atom, used in specialized chemical reactions.
Uniqueness
2-Benzyl-2-azabicyclo[2.2.1]heptane-1-carbonitrile is unique due to its specific substitution pattern and the presence of a carbonitrile group. This makes it particularly useful in creating complex molecular structures and studying their interactions in various scientific fields.
Properties
IUPAC Name |
2-benzyl-2-azabicyclo[2.2.1]heptane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c15-11-14-7-6-13(8-14)10-16(14)9-12-4-2-1-3-5-12/h1-5,13H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBHGUPTSMHZQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1CN2CC3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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